2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline
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Overview
Description
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is an organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a methoxyphenyl group attached to the quinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline typically involves the reaction of 2-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions. One common method involves the condensation of 2-methoxybenzaldehyde with an amine in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is then heated to facilitate the formation of the tetrahydroquinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent in organic synthesis.
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals like urapidil.
2-(2-Methoxyphenyl)benzoxazole: Exhibits similar photophysical properties but lacks large Stokes shifts.
Uniqueness
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is unique due to its specific structural features and the range of reactions it can undergo
Properties
CAS No. |
84571-05-1 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C15H16N2O/c1-18-14-9-5-3-7-12(14)15-16-10-11-6-2-4-8-13(11)17-15/h2-9,15-17H,10H2,1H3 |
InChI Key |
NJSVNEYHITUQSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2NCC3=CC=CC=C3N2 |
Origin of Product |
United States |
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